molecular formula C9H15N3O B15260885 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine

4-(3-Methoxy-1H-pyrazol-1-yl)piperidine

Cat. No.: B15260885
M. Wt: 181.23 g/mol
InChI Key: GFWDKRDKQLMCSI-UHFFFAOYSA-N
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Description

4-(3-Methoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyrazole ring can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-methoxy-1H-pyrazole with piperidine under specific conditions. One common method is to use a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be employed.

Major Products Formed

    Oxidation: Formation of 4-(3-Hydroxy-1H-pyrazol-1-yl)piperidine or 4-(3-Formyl-1H-pyrazol-1-yl)piperidine.

    Reduction: Formation of 4-(3-Methoxy-1H-pyrazolin-1-yl)piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methoxy-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the binding affinity and specificity. The pyrazole ring can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-1H-pyrazol-1-yl)piperidine
  • 4-(3-Formyl-1H-pyrazol-1-yl)piperidine
  • 4-(3-Methoxy-1H-pyrazolin-1-yl)piperidine

Uniqueness

4-(3-Methoxy-1H-pyrazol-1-yl)piperidine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(3-methoxypyrazol-1-yl)piperidine

InChI

InChI=1S/C9H15N3O/c1-13-9-4-7-12(11-9)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3

InChI Key

GFWDKRDKQLMCSI-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1)C2CCNCC2

Origin of Product

United States

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